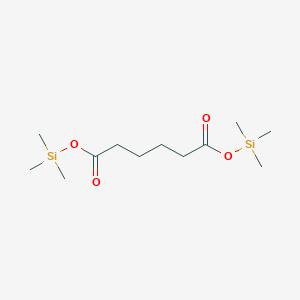

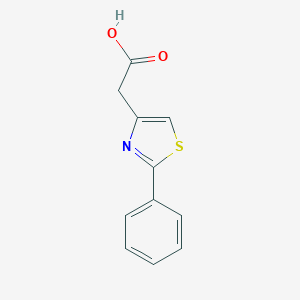

![molecular formula C10H8N2O3S B096405 Ácido (5-fenil-[1,3,4]oxadiazol-2-ilsulfánil)-acético CAS No. 99361-50-9](/img/structure/B96405.png)

Ácido (5-fenil-[1,3,4]oxadiazol-2-ilsulfánil)-acético

Descripción general

Descripción

The compound (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid belongs to the class of 1,3,4-oxadiazole bearing compounds, which have garnered significant interest due to their biological activities. These compounds, including their derivatives, have been studied for their potential as antimicrobial agents against various bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus.

Synthesis Analysis

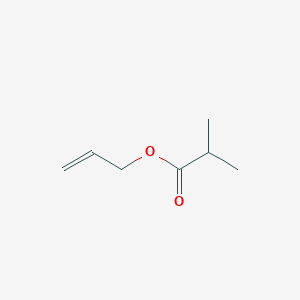

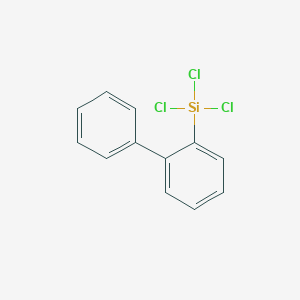

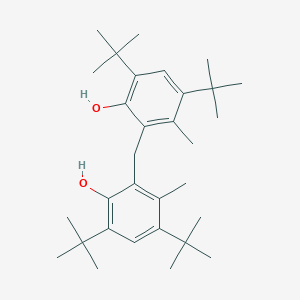

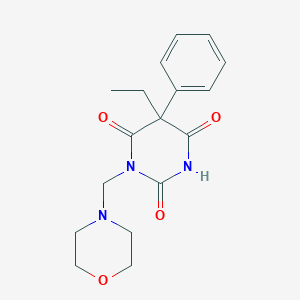

The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further converted into the desired oxadiazole derivatives. The final target compounds are synthesized by reacting these intermediates with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structures of the synthesized compounds are confirmed using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular parameters of these oxadiazole derivatives are calculated using density functional theory (DFT). The electronic descriptors obtained from DFT calculations are crucial for understanding the molecular properties that contribute to the antimicrobial activity of these compounds. Parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), Log P, molecular weight, dipole moment, chemical hardness, and chemical potential are all considered in the analysis .

Chemical Reactions Analysis

The chemical reactivity of the oxadiazole derivatives is closely related to their molecular structure. The DFT-derived parameters provide insights into the reactivity and stability of these compounds. The balance between these parameters is indicative of the potential for interaction with bacterial cell lines, which is further explored through docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxadiazole derivatives, such as solvation energy, play a role in their biological activity. These properties are analyzed in conjunction with the molecular structure to predict the bioactivity of the compounds. The QSAR models developed from these analyses show a good correlation between the predicted and experimentally observed IC50 values, indicating the reliability of the models in predicting antimicrobial activity .

Case Studies and Applications

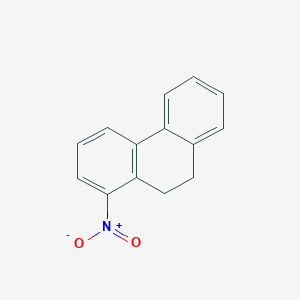

The oxadiazole derivatives have been tested against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. Specifically, derivatives have been studied for their inhibitory activity against P. aeruginosa and S. aureus cell lines. Docking studies reveal that certain derivatives, such as 2-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-ylsulfanyl) acetic acid, exhibit a high affinity for binding to the active sites of these bacterial strains, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

El fragmento oxadiazol es un andamiaje prominente en la química medicinal debido a sus propiedades bioactivas. Específicamente, los derivados de ácido (5-fenil-[1,3,4]oxadiazol-2-ilsulfánil)-acético se han explorado por sus actividades anticancerígenas. Estos compuestos pueden interactuar con varios objetivos biológicos, lo que podría inhibir el crecimiento y la proliferación de las células cancerosas .

Diodos orgánicos emisores de luz (OLED)

En el campo de la química de materiales, los derivados de oxadiazol se utilizan en la construcción de OLED. La naturaleza rica en electrones del anillo de oxadiazol lo convierte en un excelente candidato para aplicaciones de emisión de luz, donde puede contribuir a la eficiencia y la estabilidad del diodo .

Cristales líquidos

Los compuestos de oxadiazol, incluido el ácido (5-fenil-[1,3,4]oxadiazol-2-ilsulfánil)-acético, son conocidos por formar fases de cristal líquido. Estos materiales son valiosos en las tecnologías de visualización debido a su capacidad para modular la luz cuando se someten a un campo eléctrico .

Sensores para cationes y aniones

El sistema de anillo de oxadiazol puede actuar como un elemento sensor para cationes y aniones. Esta aplicación es significativa en el monitoreo ambiental y el desarrollo de herramientas de diagnóstico, donde detectar la presencia de iones específicos es crucial .

Materiales de alta energía

Los derivados de oxadiazol son reconocidos por su potencial como materiales de alta energía. Poseen un balance de oxígeno favorable y un calor de formación positivo, lo que los hace adecuados para aplicaciones que requieren una liberación rápida de energía, como los propulsores .

Compuestos farmacéuticos: anti-VIH y anti-TB

La versatilidad del anillo de oxadiazol permite el diseño de compuestos farmacéuticos con propiedades anti-VIH y anti-TB. Modificando los sustituyentes en el anillo de oxadiazol, los investigadores pueden adaptar estas moléculas para dirigirse a vías específicas involucradas en el ciclo de vida de los patógenos del VIH y la TB .

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been reported to possess a wide range of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

For instance, one study reported that an oxadiazole derivative upregulated the expression of apoptotic proteins BAX and caspase 3 in breast cancer cells and downregulated anti-apoptotic BCL-2 protein expression, pro-survival protein Akt as well as estrogen receptor .

Biochemical Pathways

For instance, they have been found to have anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Result of Action

Oxadiazole derivatives have been reported to possess a wide range of biological activities . For instance, they have been found to have anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Direcciones Futuras

The future directions for research on “(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant potential for the development of new pharmaceutical compounds .

Propiedades

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPCKQCSWWCRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325826 | |

| Record name | (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99361-50-9 | |

| Record name | (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.